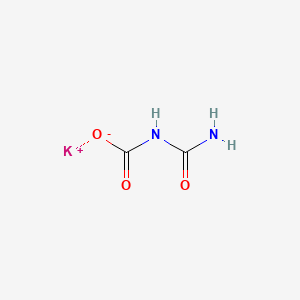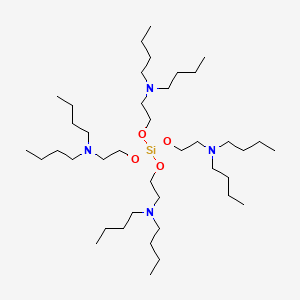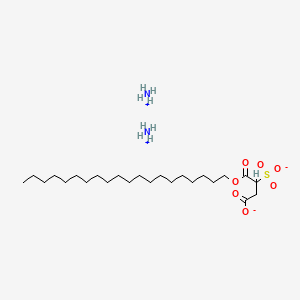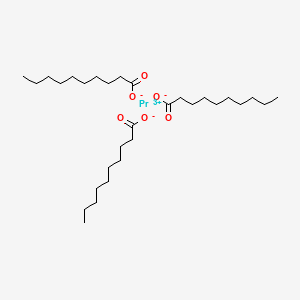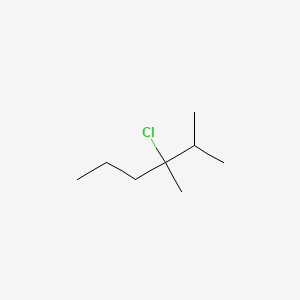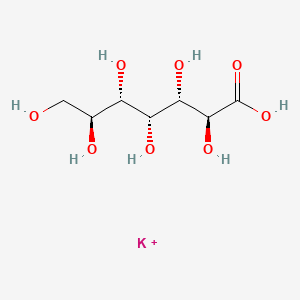
(2xi)-D-Gluco-heptonic acid, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2xi)-D-Gluco-heptonic acid, potassium salt is a chemical compound that belongs to the class of organic acids. It is a derivative of D-gluco-heptonic acid, where the hydrogen atom of the carboxyl group is replaced by a potassium ion. This compound is known for its solubility in water and its applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2xi)-D-Gluco-heptonic acid, potassium salt typically involves the oxidation of D-glucose. One common method is the use of bromine water as an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through fermentation processes. Specific strains of bacteria are used to oxidize D-glucose to D-gluco-heptonic acid, which is then converted to its potassium salt form through neutralization with potassium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions
(2xi)-D-Gluco-heptonic acid, potassium salt can undergo various chemical reactions, including:
Oxidation: It can be further oxidized to produce other derivatives.
Reduction: The compound can be reduced to form D-gluco-heptonic acid.
Substitution: The potassium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal derivatives.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of D-gluco-heptaric acid.
Reduction: Reduction results in the formation of D-gluco-heptonic acid.
Substitution: Substitution reactions can produce salts with different metal ions.
Aplicaciones Científicas De Investigación
(2xi)-D-Gluco-heptonic acid, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme activity.
Industry: The compound is used in the production of biodegradable polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2xi)-D-Gluco-heptonic acid, potassium salt involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for certain enzymes, leading to the production of various metabolites. It can also interact with cell membranes and influence cellular processes such as ion transport and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- D-Gluco-heptonic acid, sodium salt
- D-Gluco-heptonic acid, calcium salt
- D-Gluco-heptaric acid
Uniqueness
(2xi)-D-Gluco-heptonic acid, potassium salt is unique due to its specific potassium ion, which can influence its solubility, reactivity, and biological activity. Compared to its sodium and calcium counterparts, the potassium salt may exhibit different pharmacokinetics and pharmacodynamics, making it suitable for specific applications in medicine and industry.
Propiedades
Número CAS |
23167-96-6 |
|---|---|
Fórmula molecular |
C7H14KO8+ |
Peso molecular |
265.28 g/mol |
Nombre IUPAC |
potassium;(2S,3S,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O8.K/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/t2-,3-,4+,5-,6-;/m0./s1 |
Clave InChI |
ORUCCVLWOQSRMC-SMESVBAVSA-N |
SMILES isomérico |
C([C@@H]([C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O)O.[K+] |
SMILES canónico |
C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







